molecular formula C12H12N4S B2957396 5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 307344-03-2

5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2957396
CAS No.: 307344-03-2
M. Wt: 244.32
InChI Key: PYPPWLNXAQCPPP-UHFFFAOYSA-N
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Description

5-Ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a synthetically crafted complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule is built on a multi-cyclic framework incorporating a cyclopenta ring, a thieno group, a pyrimidine core, and a fused 1,2,4-triazole ring, a pharmacophore known for its diverse biological activities . The 1,2,4-triazole moiety is a privileged structure in pharmaceuticals and is present in several marketed drugs, underscoring its importance in the design of novel bioactive agents . The specific molecular formula of this compound is C13H14N4S, with a molecular weight of 258.342 g/mol . Its fused polycyclic structure suggests potential as a key intermediate or scaffold for the development of targeted therapeutic agents. Research into analogous thienotriazolopyrimidine systems has demonstrated promising cytotoxic properties against various cancer cell lines, indicating that this class of compounds holds value in oncology research, particularly for the development of kinase inhibitors . The presence of multiple nitrogen atoms in its structure makes it a potential candidate for interacting with enzymatic targets like EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), which are critically involved in cell proliferation and survival pathways . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-2-9-14-12-10(11-15-13-6-16(9)11)7-4-3-5-8(7)17-12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPPWLNXAQCPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCC3)C4=NN=CN14
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the thieno[3,2-e][1,2,4]triazolo family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Molecular Formula

  • Molecular Formula: C13H14N4S
  • CAS Number: 307344-04-3

Structural Characteristics

The compound features a complex bicyclic structure that incorporates sulfur and nitrogen heteroatoms, contributing to its unique chemical properties. The presence of these heteroatoms is often associated with diverse biological activities.

Anticancer Activity

Recent studies have investigated the potential of thieno[3,2-e][1,2,4]triazolo derivatives in cancer therapy. For instance, a study focused on the synthesis and biological evaluation of novel derivatives indicated that certain modifications to the thieno structure could enhance inhibitory effects on cancer cell viability. The research highlighted the importance of substituents in determining the anticancer efficacy of these compounds .

Table 1: Summary of Anticancer Studies

Study ReferenceCompound TestedCancer Cell LinesIC50 Value (µM)Mechanism of Action
Thieno Derivative AHeLa15ATR kinase inhibition
Thieno Derivative BMCF-710PIKK family inhibition

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In vitro studies demonstrated that thieno derivatives exhibit significant antibacterial activity against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

Research has shown that derivatives of this compound can act as inhibitors for specific enzymes involved in critical biological pathways. For example, inhibition of the ATR kinase domain has been noted as a promising target for therapeutic intervention in cancer treatment .

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized several thieno derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the thieno ring could lead to enhanced activity against cancer cells and bacteria .

Case Study 2: Computational Predictions

In silico methods were employed to predict the binding affinity of these compounds to various biological targets. The findings suggested that certain structural features correlate with increased potency against targeted enzymes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₁₄N₄S (based on a structurally similar compound with a benzo ring instead of cyclopenta) .
  • Density : ~1.6 g/cm³ (extrapolated from related compounds) .
  • LogP : ~4.19 (indicative of moderate lipophilicity) .

Triazolopyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents and fused ring systems. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents/Ring System Melting Point (°C) Key Biological Activity Reference
5-Ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine C₁₃H₁₄N₄S* Ethyl at C5; cyclopenta-thieno-triazolopyrimidine Not reported Unknown (potential PDE1B inhibition)
8-Benzyl-2-methyl-7,8,9,10-tetrahydropyrido[4',3'-4,5]thieno[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine (Compound 40) C₁₉H₁₈N₆S Benzyl at C8; pyrido-thieno-triazolopyrimidine 157–159 Not reported (synthetic intermediate)
6-(4-Methoxybenzyl)-9-(tetrahydro-2H-pyran-4-yl)methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one C₂₇H₂₈N₆O₃S Methoxybenzyl, THP substituents Not reported PDE1B inhibition (IC₅₀ = 12 nM)
5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine C₁₃H₁₄N₄S Ethyl at C5; benzo-thieno-triazolopyrimidine Not reported Unknown (structural analog)

*Note: The molecular formula for the target compound is inferred from structurally similar analogs .

Key Differences :

Ring Systems: The target compound contains a cyclopenta ring, which reduces steric hindrance compared to benzo-fused analogs (e.g., 5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine) .

Substituents :

  • The ethyl group at position 5 in the target compound may improve metabolic stability compared to bulkier substituents (e.g., benzyl in Compound 40) .
  • PDE1B inhibitors (e.g., the compound in ) utilize methoxybenzyl and tetrahydropyranyl groups for enhanced target affinity .

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